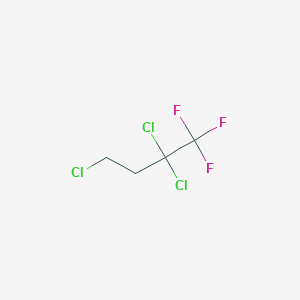

2,2,4-Trichloro-1,1,1-trifluorobutane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2,4-Trichloro-1,1,1-trifluorobutane is a chemical compound with the molecular formula C4H4Cl3F3. It has an average mass of 215.429 Da and a monoisotopic mass of 213.933075 Da .

Synthesis Analysis

The synthesis of compounds related to 2,2,4-Trichloro-1,1,1-trifluorobutane, such as perfluoro-(3-methylbuta-1,2-diene), can be achieved through dehydrohalogenation of halogenated precursors.

Molecular Structure Analysis

The molecular structure of 2,2,4-Trichloro-1,1,1-trifluorobutane consists of 4 carbon atoms, 4 hydrogen atoms, 3 chlorine atoms, and 3 fluorine atoms . The InChI representation of the molecule is InChI=1/C4H4Cl3F3/c5-2-1-3(6,7)4(8,9)10/h1-2H2 .

Physical And Chemical Properties Analysis

2,2,4-Trichloro-1,1,1-trifluorobutane has a density of 1.5±0.1 g/cm³. It has a boiling point of 131.2±8.0 °C at 760 mmHg. The vapor pressure of the compound is 11.5±0.2 mmHg at 25°C. The enthalpy of vaporization is 35.4±3.0 kJ/mol. The flash point is 40.7±11.9 °C. The index of refraction is 1.405. The molar refractivity is 35.6±0.3 cm³ .

Wissenschaftliche Forschungsanwendungen

Preparation of Azoles

The compound “1,1,1-Trichloro-4,4-diethoxy-3-buten-2-one” and its Trichloroacetylacetate Derivatives have been used in the regiospecific preparation of Azoles . This suggests that “2,2,4-Trichloro-1,1,1-trifluorobutane” could potentially be used in similar applications.

Synthesis of Isoxazole Derivatives

Trichloromethyl-β-diketones, including “1,1,1-trichloropentan-2,4-dione”, “1,1,1-trichloro-3-methylhexan-2,4-dione”, and “4,4,4-trichloro-1-phenylbutan-1,3-dione”, react with hydroxylamine hydrochloride leading to three sets of isoxazole derivatives . This suggests that “2,2,4-Trichloro-1,1,1-trifluorobutane” could potentially be used in the synthesis of isoxazole derivatives.

Synthesis of Triazoles

“1,2,4-Triazoles” are basic aromatic heterocycles that can be prepared using the Einhorn-Brunner reaction (from imides and alkyl hydrazines to form a mixture of isomeric 1,2,4-triazoles) or the Pellizzari reaction (between an amide and a hydrazide) . “1,2,4-Triazole” derivatives find use in a wide variety of applications, most notably as antifungals . This suggests that “2,2,4-Trichloro-1,1,1-trifluorobutane” could potentially be used in the synthesis of triazole derivatives.

Linker in Chemical Biology

“2,4,6-Trichloro-1,3,5-triazine (TCT)” has been used as a trifunctional linker with different nucleophiles . The preferential order for incorporating nucleophiles in TCT was found to be alcohol > thiol > amine . This suggests that “2,2,4-Trichloro-1,1,1-trifluorobutane” could potentially be used as a linker in chemical biology.

Synthesis of New Molecular Structures

Linkers are the cornerstone for the preparation of new molecular structures such as chimeras, polyligands, and conjugates . The molecule used for this purpose should enhance its own binding properties and should not jeopardize the biological activity of the new structure . This suggests that “2,2,4-Trichloro-1,1,1-trifluorobutane” could potentially be used in the synthesis of new molecular structures.

Safety and Hazards

Eigenschaften

IUPAC Name |

2,2,4-trichloro-1,1,1-trifluorobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl3F3/c5-2-1-3(6,7)4(8,9)10/h1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBOQTAXLMLIPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(C(F)(F)F)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl3F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382178 |

Source

|

| Record name | 2,2,4-trichloro-1,1,1-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175401-04-4 |

Source

|

| Record name | 2,2,4-trichloro-1,1,1-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione](/img/structure/B67608.png)

![6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B67610.png)

![2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid](/img/structure/B67613.png)

![2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol](/img/structure/B67616.png)